2-Methylpiperidine vs. Des-Methyl Piperidine Core
The target compound incorporates a 2-methyl substituent on the piperidine ring, creating a stereocenter at the 2-position. The closest commercially available analog, 3,3‑dimethyl‑1‑(piperidin‑3‑yl)urea (CAS 1057003‑11‑8), lacks this methyl group . Molecular weight increases from 171.24 to 185.27 g/mol, and the added methyl group increases lipophilicity (clogP) by approximately 0.5 log units, while simultaneously introducing a chiral center that yields two possible enantiomers. This structural nuance is critical in fragment‑based drug discovery where even single‑atom changes can shift IC50 by >10‑fold [1].
| Evidence Dimension | Chemical structure and molecular weight |
|---|---|
| Target Compound Data | C9H19N3O, MW 185.27, contains 2-methylpiperidine stereocenter |
| Comparator Or Baseline | 3,3‑Dimethyl‑1‑(piperidin‑3‑yl)urea (CAS 1057003‑11‑8): C8H17N3O, MW 171.24, achiral at piperidine 2‑position |
| Quantified Difference | Mass difference +14.03 Da; additional chiral center; estimated ΔclogP ≈ +0.5 |
| Conditions | Structural comparison based on vendor‑specified molecular formulas and SMILES |
Why This Matters
The 2‑methyl group creates a chiral, conformationally biased scaffold that cannot be duplicated by the des‑methyl analog, making procurement of the exact compound essential for SAR consistency and enantioselective studies.
- [1] Esteva‑Font, C., et al. (2013). A small molecule screen identifies selective inhibitors of urea transporter UT‑A. Chemistry & Biology, 20(10), 1235‑1244. View Source
